molecular formula C19H11Cl4N5O2 B10931664 3,5-bis(3,4-dichlorophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10931664
M. Wt: 483.1 g/mol
InChI Key: WQYHOKKXAKBOHO-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dichlorophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of dichlorophenyl groups and a nitro-substituted pyrazole moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the dichlorophenyl groups: This step may involve electrophilic aromatic substitution reactions using appropriate chlorinated benzene derivatives.

    Attachment of the nitro group: Nitration reactions using nitric acid or other nitrating agents can introduce the nitro group onto the pyrazole ring.

    Final assembly: The final compound is obtained by coupling the intermediate products through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dichlorophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to form different oxidation states.

    Substitution: The dichlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino-substituted pyrazole derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Disrupting cellular processes: Such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3,4-dichlorophenyl)-1H-pyrazole: Lacks the nitro group and may have different chemical and biological properties.

    1-(3-nitro-1H-pyrazol-1-yl)-3,5-diphenylpyrazole: Similar structure but with phenyl groups instead of dichlorophenyl groups.

Uniqueness

The presence of both dichlorophenyl and nitro groups in 3,5-bis(3,4-dichlorophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole may confer unique properties, such as enhanced reactivity or specific biological activity, compared to similar compounds.

Properties

Molecular Formula

C19H11Cl4N5O2

Molecular Weight

483.1 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-[(3-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C19H11Cl4N5O2/c20-13-3-1-11(7-15(13)22)17-9-18(12-2-4-14(21)16(23)8-12)27(24-17)10-26-6-5-19(25-26)28(29)30/h1-9H,10H2

InChI Key

WQYHOKKXAKBOHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC(=C(C=C4)Cl)Cl)Cl)Cl

Origin of Product

United States

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